molecular formula C27H18N2O4S B11694004 (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B11694004
M. Wt: 466.5 g/mol
InChI Key: CCLHJBSRJBZUFX-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, thiazole, and acrylonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the benzochromenone moiety, and finally the acrylonitrile group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiazole ring.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile: shares similarities with other compounds containing thiazole, benzochromenone, and acrylonitrile groups.

    This compound: is unique due to its specific combination of functional groups and the spatial arrangement of these groups.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential for diverse applications in various fields. Its structural complexity and functional diversity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H18N2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C27H18N2O4S/c1-31-19-8-10-24(32-2)17(12-19)11-18(14-28)26-29-23(15-34-26)22-13-21-20-6-4-3-5-16(20)7-9-25(21)33-27(22)30/h3-13,15H,1-2H3/b18-11-

InChI Key

CCLHJBSRJBZUFX-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.